Hemoglobin Muscat was first reported in studies conducted in Muscat, Oman, where it was identified among patients with various hemoglobinopathies. The region's genetic diversity and the prevalence of certain hemoglobin variants make it a focal point for research on these conditions.
Hemoglobin Muscat is classified under abnormal hemoglobins, which are variants resulting from genetic mutations in the globin genes. These variants can lead to altered oxygen-carrying capacity and may be associated with clinical symptoms depending on their nature and prevalence in the population.
The synthesis of hemoglobin variants like Muscat typically involves molecular biology techniques for identifying mutations in the globin genes. Techniques such as polymerase chain reaction (PCR) and DNA sequencing are commonly used to analyze the genetic basis of hemoglobin variants.
In laboratory settings, blood samples are collected from individuals suspected of having abnormal hemoglobins. The DNA is extracted, followed by amplification of specific gene regions using PCR. The amplified products are then sequenced to identify mutations associated with the hemoglobin variant.
The molecular structure of hemoglobin Muscat differs from normal hemoglobin primarily due to specific amino acid substitutions that can affect its stability and function. The exact structural details can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Kinetic studies often involve measuring the rates of oxygen binding and release under controlled conditions. Techniques such as spectrophotometry can be employed to monitor changes in absorbance as oxygen binds to or dissociates from the hemoglobin molecule.
Studies have shown that variants like Muscat may exhibit altered oxygen saturation levels under physiological conditions, which can have implications for individuals carrying this variant, especially under stress or hypoxic conditions.
Hemoglobin Muscat exhibits physical properties similar to those of other hemoglobins but may show differences in solubility and stability due to its unique structure. These properties can be assessed through techniques such as gel electrophoresis.
Quantitative analyses have indicated variations in pH stability and thermal denaturation profiles compared to normal hemoglobins, which can be critical for understanding its behavior in physiological environments.
Hemoglobin Muscat serves as an important subject in research related to hemoglobinopathies, genetic screening programs, and public health initiatives aimed at understanding blood disorders prevalent in specific populations. Its study contributes valuable insights into genetic diversity and disease management strategies within affected communities.
Research into hemoglobin variants like Muscat not only aids in clinical diagnosis but also enhances our understanding of evolutionary adaptations related to oxygen transport in different environmental contexts.
The investigation of hemoglobinopathies in Muscat represents a significant evolution in Oman’s hematology landscape. Prior to 2002, Hemoglobin H (Hb H) disease—a moderate form of α-thalassemia caused by the deletion of three α-globin genes—was considered clinically rare despite population genetics suggesting otherwise. This perception shifted dramatically when Al-Nahdha Hospital initiated a pioneering 5-year study (2002–2007). The research systematically analyzed 69,000 complete blood count (CBC) tests and identified 20 confirmed cases of Hb H disease (0.03% prevalence), debunking earlier assumptions about its scarcity [1] [2].
This study employed a multimodal diagnostic approach:
Notably, 60% of patients belonged to the Al-Balushi tribe, indicating potential founder effects or consanguinity-driven genetic clustering. This tribal association provided the first epidemiological clue for targeted screening programs in high-risk communities [1] [5].
Table 1: Key Findings from the 2002-2007 Muscat Hb H Disease Study
Parameter | Finding | Clinical Significance |
---|---|---|
Median Age at Diagnosis | Second decade (60% of cases) | Late presentation due to mild symptoms |
Most Affected Tribe | Al-Balushi (60%) | Tribal genetic predisposition |
Common Misdiagnosis | Iron deficiency (50% of cases) | Necessitates ferritin/Hb electrophoresis |
Diagnostic Hb H Range | 2.2% - 18% | Confirms deletional/nondeletional variants |
Hemoglobinopathies in Oman are characterized by distinct mutation profiles shaped by regional selection pressures—notably malaria endemicity. Two variants demonstrate population-specific significance:
Hb H Disease (α-thalassemia): Results from HBA1/HBA2 gene deletions. Muscat patients exhibit microcytic erythrocytosis (RBC: 4.9–6.4 M/µL), elevated RDW (21.1%–34.7%), and pseudothrombocytosis due to microcytic RBC fragments interfering with automated counters. Unlike iron deficiency, patients show normal ferritin (mean 87.6 µg/L) and disproportionately low MCV (45.4–57.1 fL) relative to mild anemia (Hb 8.2–11.5 g/dL) [2] [7].
Hb S-Oman (β-globin variant): A double-mutation hemoglobinopathy (β6Glu→Val + β121Glu→Lys) exhibiting "super-sickling" properties. Recent data from 69 patients reveals it causes severe vaso-occlusive crises (53% prevalence) and acute chest syndrome (17.2%) even in heterozygous carriers. Unlike classical Hb S, co-inheritance of α-thalassemia does not ameliorate its severity (73% co-occurrence rate, p>0.05) [4] [6].
These variants’ clinical behavior is influenced by Oman’s unique genetic background. Neonatal screening shows 48.5% of Omani neonates carry Hb Bart’s (γ4), indicating α-thalassemia trait—the highest reported rate globally [3]. This high frequency modifies the expression of β-chain mutants like Hb S-Oman, explaining its atypical severity.
Table 2: Regional Hemoglobin Variants in Oman
Variant | Molecular Defect | Key Hematological Features | Population Frequency |
---|---|---|---|
Hb H Disease | Triplet α-globin deletion | Microcytic RBCs, ↑RDW, Hb H inclusions | 0.03% (clinical cases) |
Hb S-Oman | β6Val + β121Lys | ↑HbS-Oman (16.69%), ↑VOC risk | 0.9% in neonates* |
α-thalassemia trait | Dual α-globin deletion | Hb Bart’s (γ4) in cord blood | 48.5% |
*Neonatal sickle cell trait prevalence includes Hb S-Oman [3] [6]
Hemoglobin disorders represent a substantial public health burden in Oman, with carrier rates exceeding global averages. National registry data identifies 10% sickle cell trait (including Hb S-Oman) and 4% β-thalassemia trait among Omani citizens. Projected estimates suggest 1,757 sickle cell disease and 243 β-thalassemia major patients exist within a population of 1.5 million [5].
Neonatal screening programs in Muscat and Sohar highlight three critical trends:
The economic impact is multifaceted:
Table 3: Epidemiological Profile of Hemoglobinopathies in Oman
Disorder | Carrier Rate | Clinical Cases | Major Clinical Interventions Needed |
---|---|---|---|
α-thalassemia trait | 48.5% | Not applicable | Genetic counseling |
Hb H disease | N/A | 20/69,000 screened | HPLC, splenectomy (rare) |
Sickle cell disorders | 10% | 1,757 | Transfusions (19.9%), hydroxyurea (17.2%) |
β-thalassemia major | 4% | 243 | Lifelong transfusion/chelation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7